acetic acid;zinc

Photocatalysis ZnO Nanoparticle Synthesis Precursor Selection

Acetic acid;zinc, commonly referred to as zinc acetate [Zn(CH₃COO)₂], is a water-soluble zinc salt of acetic acid, available in anhydrous and dihydrate forms. This compound is widely recognized as a versatile Lewis acid catalyst in organic synthesis, a critical precursor in the fabrication of zinc oxide (ZnO) nanomaterials, a nutritional supplement for zinc deficiency, and an FDA-approved active pharmaceutical ingredient (API) for the maintenance treatment of Wilson's disease.

Molecular Formula C2H4O2Zn
Molecular Weight 125.4 g/mol
Cat. No. B8504114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameacetic acid;zinc
Molecular FormulaC2H4O2Zn
Molecular Weight125.4 g/mol
Structural Identifiers
SMILESCC(=O)O.[Zn]
InChIInChI=1S/C2H4O2.Zn/c1-2(3)4;/h1H3,(H,3,4);
InChIKeyDBJUEJCZPKMDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetic Acid Zinc Salt (Zinc Acetate): A Regulatory-Approved, High-Solubility Zinc Source for Catalysis, Pharmaceutical, and Nutritional Applications


Acetic acid;zinc, commonly referred to as zinc acetate [Zn(CH₃COO)₂], is a water-soluble zinc salt of acetic acid, available in anhydrous and dihydrate forms [1]. This compound is widely recognized as a versatile Lewis acid catalyst in organic synthesis, a critical precursor in the fabrication of zinc oxide (ZnO) nanomaterials, a nutritional supplement for zinc deficiency, and an FDA-approved active pharmaceutical ingredient (API) for the maintenance treatment of Wilson's disease [2]. Its solubility profile (430 g/L in water at 20°C) and reactivity distinguish it from other zinc salts such as the insoluble zinc oxide (1.6 mg/L) or the highly deliquescent zinc chloride (4320 g/L at 25°C), enabling distinct formulation and synthetic pathways .

Why Generic Substitution of Zinc Acetate with Other Zinc Salts Fails in Critical Applications


In-class substitution of zinc acetate with other zinc salts (e.g., zinc chloride, zinc sulfate, or zinc gluconate) is scientifically unjustified in many high-stakes applications due to quantifiable divergences in physical properties, synthetic outcomes, and biological performance. While all zinc salts deliver Zn²⁺ ions, the counterion and resultant solvation chemistry dictate critical parameters. For instance, in ZnO nanoparticle synthesis, the precursor salt determines nanoparticle morphology and defect structure, leading to a >2x difference in particle size and significant variance in photocatalytic and antibacterial activity [1][2]. Clinically, the FDA has specifically approved zinc acetate for Wilson's disease maintenance, a regulatory status not extended to other zinc salts, reflecting differences in bioavailability, tolerability, and validated therapeutic outcomes [3]. The following sections provide quantitative evidence to guide selection where generic substitution would compromise product quality, research reproducibility, or patient safety.

Quantitative Differential Evidence: Zinc Acetate vs. In-Class Comparators


Superior Photocatalytic Precursor: Zinc Acetate-Derived ZnO Outperforms Sulfate/Nitrate/Chloride Salts

When used as a precursor for precipitated zinc oxide (ZnO) nanoparticles, zinc acetate yields a catalyst with superior photocatalytic activity for Rhodamine B decomposition compared to ZnO derived from zinc sulfate, zinc nitrate, or zinc chloride. The enhanced performance is attributed to a larger surface area, favorable morphology, and a higher density of oxygen vacancies, which facilitate superior electron-hole pair separation, as evidenced by a high photocurrent density of 5.18 µA cm⁻² [1]. A separate biogenic synthesis study confirmed that ZnO nanoparticles synthesized from zinc acetate (ZnONPsA) exhibited superior photocatalytic activity in the degradation of methylene blue dye, both in the presence and absence of sunlight, compared to nanoparticles from zinc nitrate, zinc sulfate, and zinc chloride [2].

Photocatalysis ZnO Nanoparticle Synthesis Precursor Selection

Enhanced Antibacterial Activity: Acetate-Derived ZnO Nanoaggregates Achieve 67.53% Higher Inhibition vs. Chloride-Derived Counterparts

A direct comparative study of ZnO nanoaggregates biosynthesized using Anacardium occidentale leaf extract demonstrated that zinc acetate dihydrate as a precursor yielded nanoparticles with significantly higher antibacterial activity than those synthesized from zinc chloride. The acetate-derived ZnO achieved a maximum inhibition zone of 2.08 ± 0.03 mm (67.53% inhibition) against K. pneumoniae, while the chloride-derived counterpart recorded a lower inhibition zone of 1.06 ± 0.14 mm (34.75%) against S. aureus. This differential activity is linked to morphological control; the acetate precursor produced spherical nanoaggregates (107.03 ± 1.54 nm), whereas the chloride precursor resulted in flake-like structures (206.58 ± 1.86 nm) [1].

Antibacterial Materials ZnO Nanoparticles Gram-negative Bacteria

Clinical Superiority in Wilson's Disease: Zinc Acetate Achieves Target Urine Copper in 81% of Patients vs. 73% for Gluconate

In the maintenance therapy for Wilson's disease, where the therapeutic goal is to maintain urine copper excretion within a target range of 25-100 µg/24 hours, zinc acetate demonstrates superior efficacy compared to alternative zinc salts. A retrospective review of 59 patients found that the target urine copper range was reached in 81% of patients treated with zinc acetate, compared to 73% of patients on zinc gluconate and only 57% of patients on alternative zinc preparations (e.g., zinc sulfate, picolinate). Notably, 77% of patients with urine copper in the target range had normal alanine aminotransferase (ALT) levels, a key liver function marker, versus only 16% of those with elevated urine copper (>100 µg) [1]. Zinc acetate is the only FDA-approved zinc therapy for this indication [2].

Wilson's Disease Copper Metabolism Maintenance Therapy

Comparative Cold Remedy Efficacy: Zinc Acetate Lozenges Shorten Duration by 2.73 Days in IPD Meta-Analysis

An individual patient data (IPD) meta-analysis of three randomized, placebo-controlled trials (N=199 patients) demonstrated that zinc acetate lozenges reduce the duration of the common cold by 2.73 days (95% CI 1.8-3.3 days) in a one-stage analysis, and by 2.94 days (95% CI 2.1-3.8 days) in a two-stage analysis, compared to a baseline average cold duration of 7 days [1]. This effect is consistent with findings from a broader analysis of seven RCTs, which reported that high-dose zinc acetate and zinc gluconate lozenges (>75 mg/day elemental zinc) shortened cold duration by an average of 33% (95% CI 21%–45%) [2]. While both acetate and gluconate forms show efficacy, the IPD meta-analysis specifically validates the robust effect size for zinc acetate formulations [1].

Common Cold Meta-analysis Zinc Lozenges

Solubility Profile Drives Formulation Flexibility: 430 g/L in Water at 20°C Enables Aqueous Processing

Zinc acetate dihydrate exhibits a water solubility of 430 g/L at 20°C . This high solubility is in stark contrast to the near insolubility of zinc oxide, which has a solubility of approximately 0.0016 g/L to 0.0029 g/L at room temperature . Conversely, zinc chloride is deliquescent and extremely soluble (4320 g/L at 25°C), which can lead to handling difficulties and uncontrolled hydration . The moderate yet high solubility of zinc acetate makes it an ideal precursor for aqueous-based syntheses (e.g., sol-gel, hydrothermal, precipitation) and for formulating clear liquid nutritional supplements and pharmaceutical solutions, where the low solubility of ZnO or the extreme hygroscopicity of ZnCl₂ would be prohibitive.

Formulation Science Solubility Aqueous Synthesis

High-Value Application Scenarios for Zinc Acetate Based on Quantitative Evidence


Synthesis of High-Efficiency Photocatalytic ZnO Nanoparticles for Environmental Remediation

Procure zinc acetate as the preferred precursor for fabricating ZnO nanoparticles with optimized morphology and defect chemistry for photocatalytic dye degradation. As demonstrated by Ilyas et al. (2024), ZnO derived from zinc acetate exhibits enhanced Rhodamine B decomposition and a photocurrent density of 5.18 µA cm⁻², outperforming ZnO from sulfate, nitrate, or chloride salts. This is critical for developing advanced oxidation processes for water purification and environmental remediation [1].

Fabrication of Antimicrobial ZnO Nanocoatings for Medical Devices and Textiles

Select zinc acetate as the precursor for synthesizing ZnO nanoaggregates intended for antimicrobial applications. Comparative data shows that acetate-derived ZnO nanoparticles (spherical, ~107 nm) achieve significantly higher antibacterial activity (e.g., 67.53% inhibition against K. pneumoniae) than chloride-derived counterparts (flake-like, ~207 nm) [1]. This morphological control and enhanced bioactivity make it the preferred choice for developing antimicrobial coatings on medical devices, wound dressings, and functional textiles.

FDA-Approved Pharmaceutical Maintenance Therapy for Wilson's Disease

For clinical treatment and pharmaceutical supply chain management in Wilson's disease, prioritize zinc acetate (e.g., Galzin®) over other zinc salts. Clinical evidence demonstrates that zinc acetate achieves the target therapeutic urine copper range (25-100 µg/24h) in 81% of patients, compared to 73% for zinc gluconate and 57% for alternative zinc salts [1]. Furthermore, it is the only zinc salt with FDA approval for this indication, ensuring regulatory compliance and validated therapeutic consistency [2].

Development of Evidence-Based Nutraceutical Cold Remedy Lozenges

Utilize zinc acetate as the active ingredient in lozenge formulations for treating the common cold. An individual patient data meta-analysis confirms that zinc acetate lozenges reduce cold duration by approximately 2.7-2.9 days from a 7-day baseline, representing a 39-42% reduction [1]. This quantifiable efficacy provides a strong scientific foundation for product claims and differentiation in the OTC nutraceutical market [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for acetic acid;zinc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.